HEPES sodium salt
Overview
Description
Mechanism of Action
HEPES sodium salt, also known as Sodium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonate or HEPES hemisodium salt, is a zwitterionic biological buffer that is widely used in biological and biochemical research .
Target of Action
Instead, it acts as a buffering agent, maintaining a stable pH in biological systems .
Mode of Action
This compound works by resisting changes in pH. It can accept or donate protons (H+ ions) as necessary to maintain a stable pH, making it an effective buffer. It is most effective as a buffer at pH 6.8 to 8.2 .
Biochemical Pathways
By maintaining a stable ph, it ensures that biochemical reactions can proceed at their optimal ph .
Result of Action
The primary result of this compound’s action is the maintenance of a stable pH in biological systems. This allows for the optimal functioning of biological molecules and reactions .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors such as temperature and the presence of other ions. For example, its buffering capacity can be affected by temperature changes . It is also important to note that this compound is non-toxic and has a physiological buffering range of pH 6.8 - 8.2 .
Biochemical Analysis
Biochemical Properties
HEPES sodium salt plays a crucial role in biochemical reactions. It is most effective as a buffer in the pH range of 6.8 to 8.2 . It does not bind magnesium, calcium, manganese(II), or copper(II) ions , making it a good choice as a buffer for enzymes which might be inhibited by metal chelation .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is widely used in cell culture, largely because it is better at maintaining physiological pH despite changes in carbon dioxide concentration (produced by aerobic respiration) when compared to bicarbonate buffers .
Molecular Mechanism
The mechanism of action of this compound is primarily related to its buffering capacity. It helps maintain a stable pH environment, which is crucial for many biochemical reactions and cellular functions .
Temporal Effects in Laboratory Settings
This compound is stable for at least three years if stored sealed and kept dry at room temperature . It should be re-evaluated for continued suitability in user application every three to five years .
Metabolic Pathways
While this compound is not directly involved in metabolic pathways, it plays a crucial role in maintaining the pH environment necessary for these pathways to function properly .
Subcellular Localization
As a buffering agent, this compound is expected to be present throughout the cell, rather than localized to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HEPES sodium salt typically involves the reaction of 4-(2-hydroxyethyl)piperazine with ethanesulfonic acid, followed by neutralization with sodium hydroxide. The reaction is carried out under controlled conditions to ensure high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pH, and reaction time to achieve consistent quality. The final product is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
HEPES sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfonic acid derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted piperazine derivatives and sulfonic acid compounds .
Scientific Research Applications
HEPES sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a buffering agent in various chemical reactions and analytical techniques.
Biology: Essential in cell culture media to maintain pH stability, enhancing cell viability and growth.
Medicine: Utilized in drug formulation and delivery systems to ensure the stability of active pharmaceutical ingredients.
Industry: Applied in the manufacturing of cosmetics and personal care products for pH regulation
Comparison with Similar Compounds
Similar Compounds
Tris(hydroxymethyl)aminomethane (Tris): Another widely used buffer with a different pH range.
Phosphate-buffered saline (PBS): Commonly used in biological research but has different ionic strength and buffering capacity.
MOPS (3-(N-morpholino)propanesulfonic acid): Similar buffering range but different chemical structure.
Uniqueness
HEPES sodium salt is unique due to its zwitterionic nature, which minimizes interactions with biological molecules, making it ideal for sensitive applications. Its buffering range is also well-suited for many biological and biochemical processes, providing stability and reliability .
Biological Activity
HEPES sodium salt, chemically known as N-(2-hydroxyethyl)piperazine-N′-(2-ethanesulfonic acid) sodium salt, is a zwitterionic buffer extensively utilized in biological and biochemical research. Its unique properties make it a preferred choice for maintaining physiological pH in various experimental conditions. This article explores the biological activity of this compound, including its applications, mechanisms of action, and relevant research findings.
HEPES operates effectively within a pH range of 6.8 to 8.2 , with a pKa of approximately 7.5 at 25 °C. This buffering capacity is crucial for experiments involving living cells, as it closely aligns with the physiological pH of most organisms. The mechanism by which HEPES stabilizes pH involves its sulfonic acid group, which can donate protons when the solution becomes too basic, while the piperazine ring can accept protons when the solution becomes too acidic .
Key Properties:
- Zwitterionic Nature: Minimizes interference in biochemical reactions.
- Low UV Absorbance: Suitable for UV-sensitive experiments.
- High Solubility: Easily dissolves in water, facilitating its use in various solutions.
Applications in Biological Research
This compound is versatile and finds applications across multiple domains in biological research:
- Cell Culture:
- Molecular Biology:
- Immunology:
- Live Cell Imaging:
Comparative Effectiveness
The effectiveness of HEPES compared to other buffers can be summarized in the following table:
Buffer Type | pH Range | Advantages | Disadvantages |
---|---|---|---|
HEPES | 6.8-8.2 | Minimal interference with reactions; stable pH | Not suitable for all protein assays |
Bicarbonate | 7.2-7.4 | Natural buffer system; good for CO2 environments | Sensitive to CO2 fluctuations |
Phosphate Buffers | 6.0-8.0 | Commonly used; effective at low concentrations | Can precipitate with divalent cations |
Case Studies and Research Findings
Several studies have highlighted the importance of HEPES in various experimental setups:
- Cell Viability Studies: Research has demonstrated that HEPES significantly enhances the viability of mammalian cells during prolonged culture periods compared to bicarbonate buffers, particularly under conditions of high cell density .
- Protein Assays: HEPES has been shown to interfere with certain protein assays (e.g., Folin-Ciocalteu), while not affecting others like the Biuret assay, making it crucial to select appropriate assays based on buffer choice .
- Electrophoresis Applications: In electrophoresis, HEPES provides a stable environment that does not bind metal ions, thus preventing artifacts during analysis .
Properties
CAS No. |
75277-39-3 |
---|---|
Molecular Formula |
C8H18N2NaO4S |
Molecular Weight |
261.30 g/mol |
IUPAC Name |
sodium;2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonate |
InChI |
InChI=1S/C8H18N2O4S.Na/c11-7-5-9-1-3-10(4-2-9)6-8-15(12,13)14;/h11H,1-8H2,(H,12,13,14); |
InChI Key |
VFXZKNGPBLVKPC-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCO)CCS(=O)(=O)[O-].[Na+] |
Isomeric SMILES |
C1CN(CCN1CCO)CCS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
C1CN(CCN1CCO)CCS(=O)(=O)O.[Na] |
Key on ui other cas no. |
75277-39-3 |
Pictograms |
Irritant |
Related CAS |
103404-87-1 |
Synonyms |
4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid sodium salt |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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